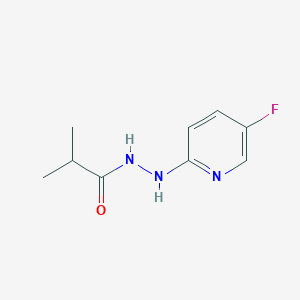










|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.[C:10](O)(=[O:14])[CH:11]([CH3:13])[CH3:12].C1C=C2N=NN(O)C2=CC=1.O.C(Cl)CCl.C([O-])(O)=O.[Na+]>C(Cl)Cl.CCOCC>[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH:9][C:10](=[O:14])[CH:11]([CH3:13])[CH3:12])=[N:6][CH:7]=1 |f:2.3,5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=NC1)NN
|
|
Name
|
|
|
Quantity
|
1.82 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
251 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C2C(=C1)N=NN2O.O
|
|
Name
|
|
|
Quantity
|
3.76 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting orange solution was stirred at room temperature for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred vigorously for 15 min
|
|
Duration
|
15 min
|
|
Type
|
WASH
|
|
Details
|
The organics were washed with sat. aq. NaHCO3 (50 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
to leave a pale brown solid
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
washing with Et2O (25 mL)
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC(=NC1)NNC(C(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.48 g | |
| YIELD: PERCENTYIELD | 46% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |